molecular formula C3Br2ClNS B6146558 2,5-dibromo-4-chloro-1,3-thiazole CAS No. 57314-10-0

2,5-dibromo-4-chloro-1,3-thiazole

Cat. No. B6146558
CAS RN: 57314-10-0
M. Wt: 277.4
InChI Key:
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Description

2,5-Dibromo-4-chloro-1,3-thiazole (DBCT) is an important organic compound used in a variety of scientific applications. It is a heterocyclic aromatic compound with a five-membered ring composed of two carbon atoms, one nitrogen atom, and two bromine atoms. DBCT has been studied extensively due to its unique properties and potential applications.

Scientific Research Applications

2,5-dibromo-4-chloro-1,3-thiazole is used in a variety of scientific research applications, including the synthesis of various organic compounds, the study of enzyme inhibition, and the study of drug-receptor interactions. It has also been used in the synthesis of polymers and in the study of metal-organic frameworks. In addition, this compound has been used to study the structure and function of proteins and to investigate the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-chloro-1,3-thiazole is not yet fully understood. However, it is believed that the compound binds to a specific site on a protein, which then triggers a series of reactions that lead to the desired effect. In addition, it is believed that the compound may interact with other molecules, such as DNA and RNA, to produce its effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, it has been shown to interact with DNA and RNA, leading to changes in gene expression. Furthermore, this compound has been shown to have an effect on the immune system, leading to the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of 2,5-dibromo-4-chloro-1,3-thiazole in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure is well-defined. Furthermore, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and its solubility varies depending on the pH of the solution. In addition, the compound can be toxic in high concentrations.

Future Directions

The potential applications of 2,5-dibromo-4-chloro-1,3-thiazole are vast, and there are many possible future directions for research. One possible direction is to further investigate the mechanism of action of the compound and to explore its potential therapeutic applications. In addition, further research could be conducted to study the effects of this compound on various diseases, such as cancer and cardiovascular disease. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of new organic compounds.

Synthesis Methods

2,5-dibromo-4-chloro-1,3-thiazole can be synthesized in a two-step process. The first step involves the reaction of 2,5-dibromothiophene with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The second step involves the reaction of the resulting 2,5-dibromo-4-chlorobenzenesulfonamide with potassium thiocyanate in the presence of a base. The final product is this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dibromo-4-chloro-1,3-thiazole involves the bromination and chlorination of 2-aminothiazole.", "Starting Materials": [ "2-aminothiazole", "bromine", "hydrogen peroxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Bromination of 2-aminothiazole with bromine and hydrogen peroxide in water to form 2,5-dibromo-1,3-thiazole.", "Step 2: Chlorination of 2,5-dibromo-1,3-thiazole with hydrochloric acid and sodium hypochlorite in water to form 2,5-dibromo-4-chloro-1,3-thiazole.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with sodium bicarbonate and water.", "Step 4: Drying and purification of the product by recrystallization from a suitable solvent." ] }

CAS RN

57314-10-0

Molecular Formula

C3Br2ClNS

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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